molecular formula C19H27BrN2O2S B12233485 3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide

3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide

Cat. No.: B12233485
M. Wt: 427.4 g/mol
InChI Key: NIILBKMSDYBCLS-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide is a complex organic compound that features a bromophenyl group, a morpholine ring, and a thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide typically involves multiple steps. One common approach starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the propanamide backbone through a series of reactions involving amide bond formation. The morpholine and thian rings are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide
  • 3-(2-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide
  • 3-(2-iodophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide

Uniqueness

The uniqueness of 3-(2-bromophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. For example, the presence of the bromine atom may enhance its reactivity in certain substitution reactions compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C19H27BrN2O2S

Molecular Weight

427.4 g/mol

IUPAC Name

3-(2-bromophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide

InChI

InChI=1S/C19H27BrN2O2S/c20-17-4-2-1-3-16(17)5-6-18(23)21-15-19(7-13-25-14-8-19)22-9-11-24-12-10-22/h1-4H,5-15H2,(H,21,23)

InChI Key

NIILBKMSDYBCLS-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CNC(=O)CCC2=CC=CC=C2Br)N3CCOCC3

Origin of Product

United States

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